1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide
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Overview
Description
1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[1,5-a]pyridine core, which is a fused ring system containing both pyrazole and pyridine rings
Mechanism of Action
Target of Action
The compound 1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide is a member of the pyrazolo[1,5-a]pyrimidines family . These compounds have been identified as strategic for optical applications . They are also known to have antitrypanosomal activity and have been studied for their potential as antitumor agents . .
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that they may interact with enzymes involved in these reactions, potentially inhibiting their activity and disrupting normal cellular processes.
Biochemical Pathways
As antimetabolites, pyrazolo[1,5-a]pyrimidines could interfere with purine biochemical reactions . These reactions are crucial for the synthesis of DNA and RNA, and disruption of these processes could lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Result of Action
The result of the compound’s action is likely dependent on its interaction with its targets and the biochemical pathways it affects. As an antimetabolite, it could potentially inhibit the synthesis of DNA and RNA, leading to cell death . This could result in antitrypanosomal and antitumor effects . .
Biochemical Analysis
Biochemical Properties
This compound, being a derivative of pyrazolo[1,5-a]pyrimidines, is known to have beneficial properties as antimetabolites in purine biochemical reactions .
Cellular Effects
1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide has been observed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyridine core, followed by functionalization to introduce the phenyl and methanesulfonamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s electronic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable probe for investigating biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anticancer agent and enzyme inhibitor.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system but differ in their functional groups and applications.
Phenylpyrazoles: These compounds contain a phenyl group attached to a pyrazole ring, similar to the structure of 1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
1-phenyl-N-pyrazolo[1,5-a]pyridin-5-ylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-20(19,11-12-4-2-1-3-5-12)16-13-7-9-17-14(10-13)6-8-15-17/h1-10,16H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQNWVIDGMGJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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